N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Brand Name: Vulcanchem
CAS No.: 1029763-94-7
VCID: VC7524344
InChI: InChI=1S/C24H26ClN5O2/c1-18-15-23(32-17-22(31)26-16-19-7-9-20(25)10-8-19)28-24(27-18)30-13-11-29(12-14-30)21-5-3-2-4-6-21/h2-10,15H,11-14,16-17H2,1H3,(H,26,31)
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=C(C=C4)Cl
Molecular Formula: C24H26ClN5O2
Molecular Weight: 451.96

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

CAS No.: 1029763-94-7

Cat. No.: VC7524344

Molecular Formula: C24H26ClN5O2

Molecular Weight: 451.96

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide - 1029763-94-7

Specification

CAS No. 1029763-94-7
Molecular Formula C24H26ClN5O2
Molecular Weight 451.96
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Standard InChI InChI=1S/C24H26ClN5O2/c1-18-15-23(32-17-22(31)26-16-19-7-9-20(25)10-8-19)28-24(27-18)30-13-11-29(12-14-30)21-5-3-2-4-6-21/h2-10,15H,11-14,16-17H2,1H3,(H,26,31)
Standard InChI Key DHZLFSBNUHONCH-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=C(C=C4)Cl

Introduction

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that belongs to the class of amide derivatives. It features a unique combination of a chlorobenzyl group, a pyrimidine derivative, and a piperazine moiety, which may influence its biological activity. This compound is of interest in medicinal chemistry due to its potential interactions with biological targets.

Synthesis and Chemical Analysis

The synthesis of N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide involves several steps, including the formation of the pyrimidine and piperazine rings, followed by the introduction of the acetamide group. Detailed synthesis protocols may involve alkylation reactions and the use of specific reagents to form the desired structure.

Synthesis Steps

  • Formation of Pyrimidine Ring: This step involves the synthesis of the pyrimidine core, which can be achieved through condensation reactions.

  • Introduction of Piperazine Moiety: The piperazine group is typically introduced via nucleophilic substitution or alkylation reactions.

  • Acetamide Group Introduction: The final step involves attaching the acetamide group to the pyrimidine derivative.

Biological Activities and Potential Applications

Compounds with similar structures have been explored for their pharmacological properties, including potential anti-inflammatory and anticonvulsant activities. The presence of a piperazine ring and a pyrimidine derivative in N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide suggests it may interact with biological targets relevant to these conditions.

Anticonvulsant Activity

  • Mechanism: Potential anticonvulsant activity could be related to interactions with neuronal voltage-sensitive sodium channels or other pathways involved in seizure regulation.

  • Studies: While specific studies on this compound are not detailed, related compounds have shown activity in models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .

Anti-Inflammatory Activity

  • Mechanism: The compound's structure suggests potential anti-inflammatory effects through interaction with inflammatory pathways.

  • Studies: Detailed studies on the anti-inflammatory activity of this specific compound are not available, but related compounds have shown promise in similar contexts.

Research Findings and Future Directions

Research on N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is limited, and further studies are needed to elucidate its precise mechanisms of action and potential applications. The compound's unique structure makes it a candidate for investigation in medicinal chemistry, particularly in the development of drugs targeting neurological disorders or inflammation.

Future Research Directions

  • In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to assess the compound's biological activities and potential toxicity.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its pharmacological properties.

  • Clinical Trials: If promising results are obtained, proceeding with clinical trials to evaluate safety and efficacy in humans.

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